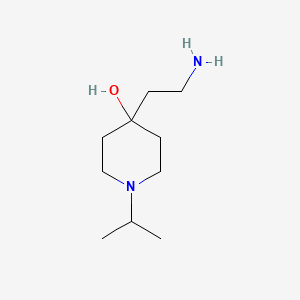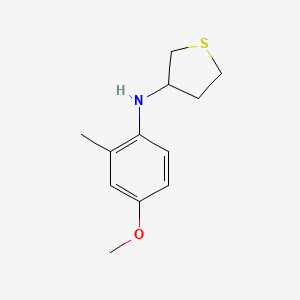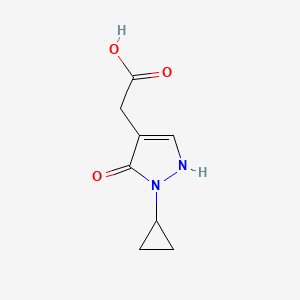![molecular formula C9H13BrN2OS B13215804 N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13215804.png)
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a compound with a molecular formula of C9H12BrNOS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a bromothiophene moiety, which is a five-membered heterocyclic ring containing both sulfur and bromine atoms, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylenediamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine. The process can be summarized in the following steps:
Formation of the Schiff Base: 5-bromothiophene-2-carbaldehyde reacts with ethylenediamine to form a Schiff base.
Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent like sodium borohydride.
Acetylation: The resulting amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)acetamide
- N-(2-{[(5-fluorothiophen-2-yl)methyl]amino}ethyl)acetamide
- N-(2-{[(5-iodothiophen-2-yl)methyl]amino}ethyl)acetamide
Uniqueness
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is unique due to the presence of the bromine atom in the thiophene ring. This bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s bioactivity, making it a valuable candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C9H13BrN2OS |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-7(13)12-5-4-11-6-8-2-3-9(10)14-8/h2-3,11H,4-6H2,1H3,(H,12,13) |
InChI Key |
LOSTZXUCNODLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one](/img/structure/B13215737.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one](/img/structure/B13215740.png)




![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B13215776.png)



![4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine](/img/structure/B13215803.png)
![N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B13215810.png)
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)
